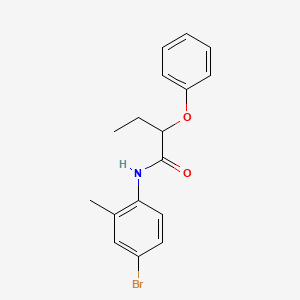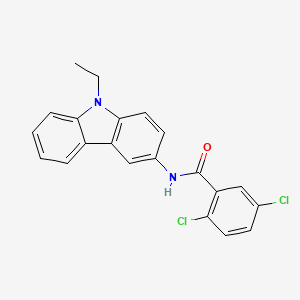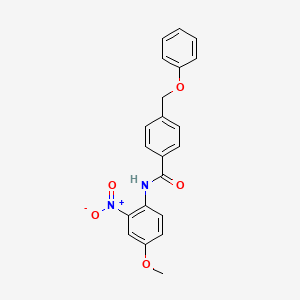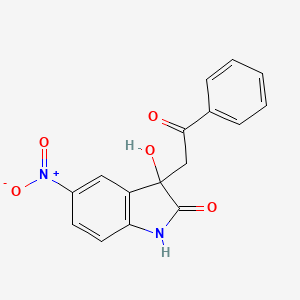
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide, also known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain in conditions such as osteoarthritis and rheumatoid arthritis. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation. In
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, as well as in clinical trials in humans. This compound has also been studied for its potential use in the treatment of ocular inflammation and pain.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to inhibit the formation of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have a protective effect on cartilage in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation and pain. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound can be difficult to dissolve in aqueous solutions, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of this compound on cartilage and other tissues. Additionally, there is interest in using this compound in combination with other drugs to enhance its anti-inflammatory and analgesic properties. Finally, there is interest in studying the role of this compound in the treatment of ocular inflammation and pain.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNOIAPVQQAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Br)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide](/img/structure/B4076055.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4076056.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4076068.png)
![N-allyl-N-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076069.png)

![2-[(2-fluorobenzyl)thio]-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076077.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076085.png)

![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076101.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4076122.png)